

Application Notes and Protocols for LY2033298

Administration in Animal Studies

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Compound of Interest

Compound Name: LY 2033298

Cat. No.: B1675602

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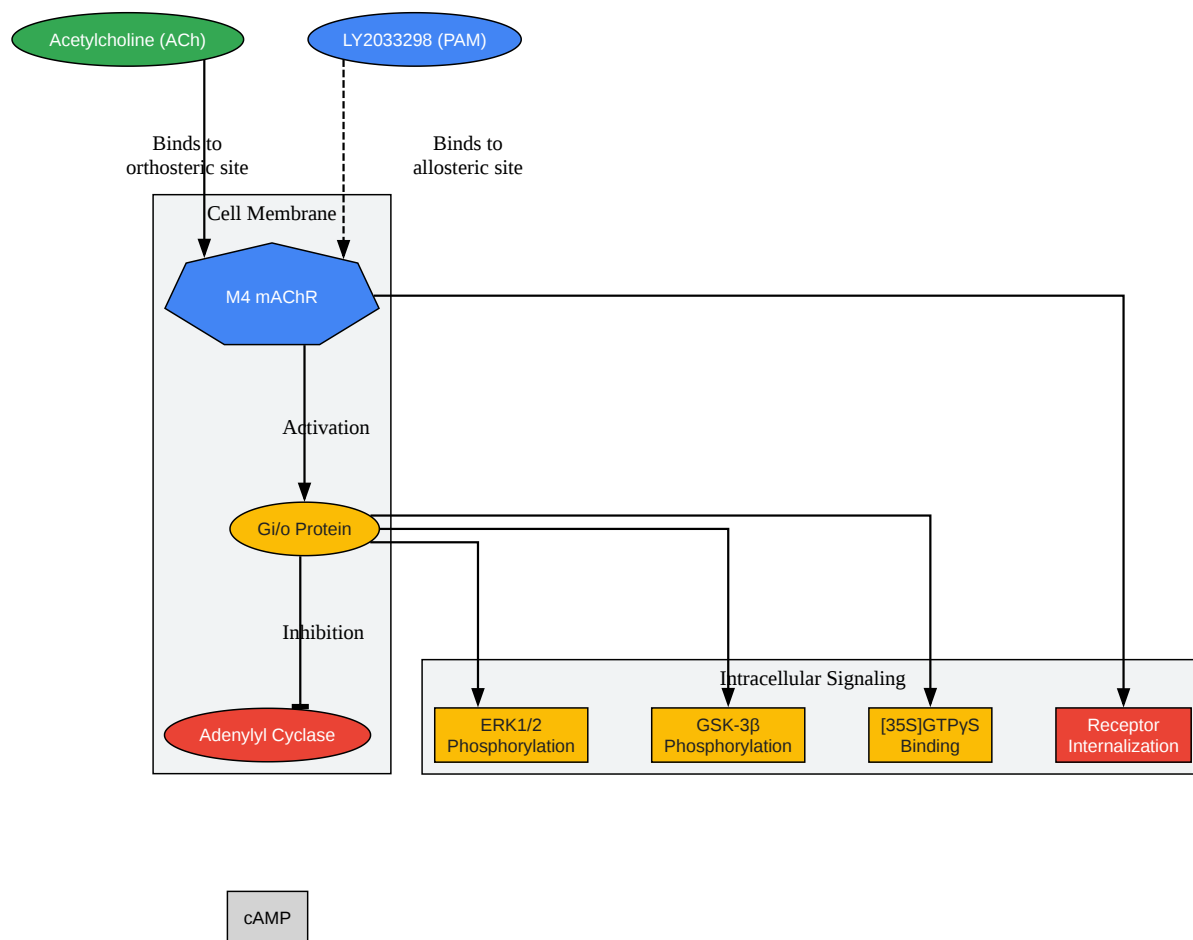
These application notes provide a comprehensive overview of the administration of LY2033298, a selective positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine receptor (mAChR), in preclinical animal studies. The following protocols and data are compiled from various in vitro and in vivo studies to guide researchers in designing and executing experiments with this compound.

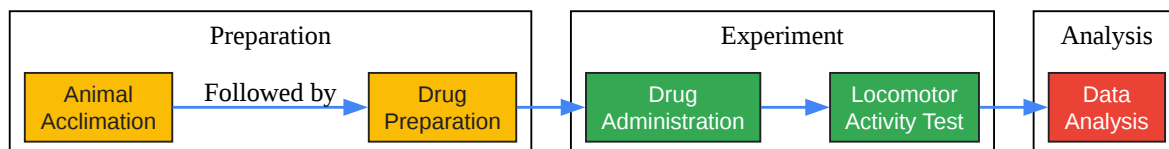
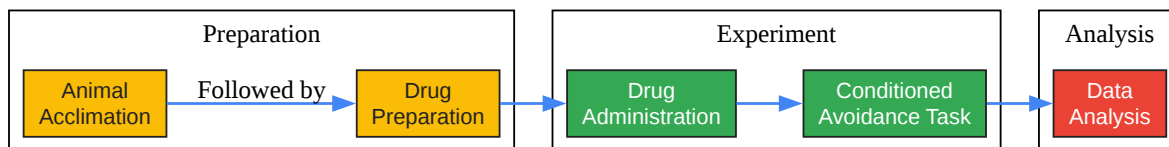
Mechanism of Action

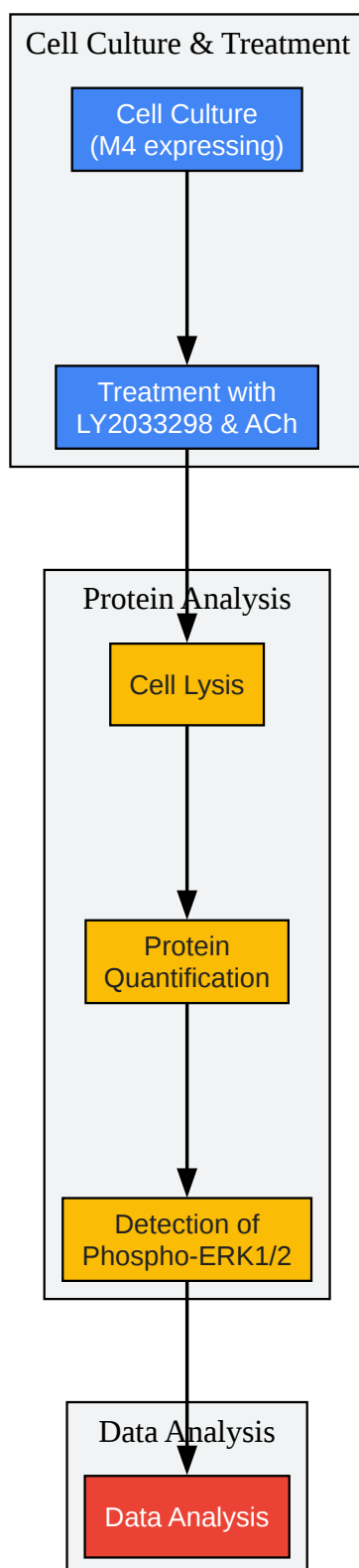
LY2033298 acts as a positive allosteric modulator at the M4 muscarinic acetylcholine receptor. [1][2][3] It enhances the binding affinity and efficacy of the endogenous agonist, acetylcholine (ACh), at the M4 receptor. [1][2] This potentiation of ACh signaling is a novel approach for treating psychiatric disorders like schizophrenia. [4][5] LY2033298 exhibits "probe dependence," where its modulatory effects can vary depending on the orthosteric agonist it is paired with. [4][6] Furthermore, it displays allosteric agonism, meaning it can directly activate the M4 receptor to some extent even in the absence of an orthosteric agonist. [1][2]

The compound has been shown to modulate several downstream signaling pathways upon M4 receptor activation, including extracellular regulated kinase 1/2 (ERK1/2) phosphorylation, glycogen synthase kinase 3 β (GSK-3 β) phosphorylation, and [35S]GTPyS binding. [1][2] This indicates that LY2033298 can engender functional selectivity in the actions of ACh. [1][2]

Signaling Pathway of LY2033298 at the M4 Receptor







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References

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